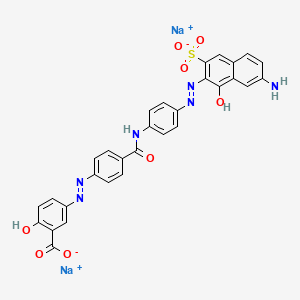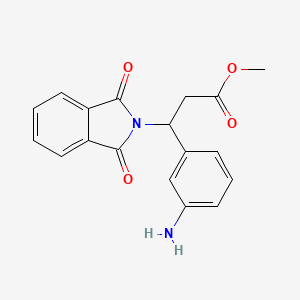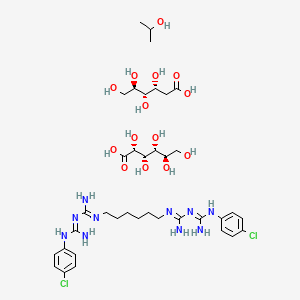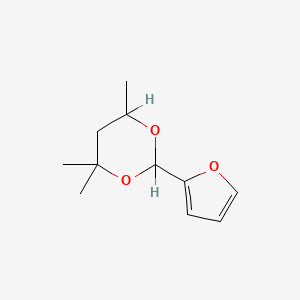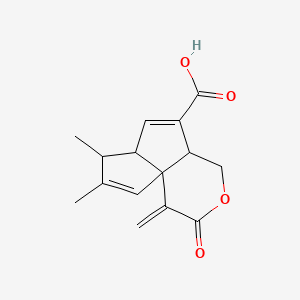
5-Benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 402279 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 402279 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of NSC 402279.
Industrial Production Methods: In an industrial setting, the production of NSC 402279 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate NSC 402279 from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: NSC 402279 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving NSC 402279 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from the reactions of NSC 402279 depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of NSC 402279, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups attached to the NSC 402279 core structure.
Aplicaciones Científicas De Investigación
NSC 402279 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, NSC 402279 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, NSC 402279 finds applications in industry, where it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 402279 involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 402279 is used.
Comparación Con Compuestos Similares
Similar Compounds: NSC 402279 can be compared with other similar compounds to highlight its unique properties. Some of these similar compounds include NSC 123456, NSC 789012, and NSC 345678. Each of these compounds shares certain structural features with NSC 402279 but differs in specific functional groups or molecular configurations.
Uniqueness: The uniqueness of NSC 402279 lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Compared to similar compounds, NSC 402279 may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
7472-19-7 |
|---|---|
Fórmula molecular |
C11H10N2O4S |
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O4S/c14-8-11(17,9(15)13-10(16)12-8)18-6-7-4-2-1-3-5-7/h1-5,17H,6H2,(H2,12,13,14,15,16) |
Clave InChI |
HDQHCIADWIJQMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2(C(=O)NC(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



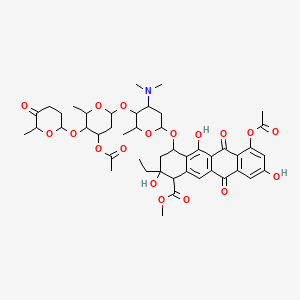
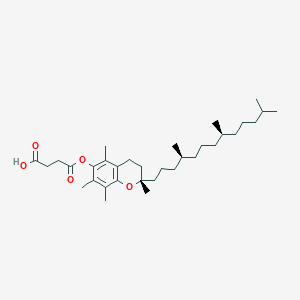
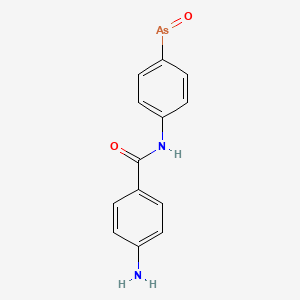
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
